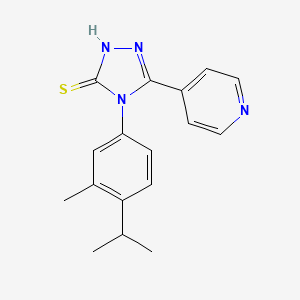
4-(3-Methyl-4-(isopropyl)phenyl)-3-(4-pyridyl)-1,2,4-triazoline-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methyl-4-(isopropyl)phenyl)-3-(4-pyridyl)-1,2,4-triazoline-5-thione, also known as MPTT, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPTT is a triazoline-based compound that has been synthesized through various methods and has been found to have unique properties that make it useful in a variety of scientific applications.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
A study conducted by Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles and their derivatives, evaluating their antimicrobial activities. The research focused on producing derivatives of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and assessing their effectiveness against various microbial strains. The antimicrobial activity study revealed that most of the synthesized compounds exhibited good to moderate activity against the tested microorganisms, underscoring their potential in developing antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Structural and Chemical Properties
Research by Castiñeiras et al. (2018) focused on the synthesis and structural assessment of a derivative of 1,2,4-triazole-3-thione, studying its complex with HgCl2. The study aimed to understand the molecular and supramolecular structures of the ligand and the complex using X-ray diffractometry, contributing to the knowledge of coordination chemistry and the potential applications of these compounds in material science (Castiñeiras, García-Santos, & Saa, 2018).
Potential Pharmacological Actions
A 2004 study by Pitucha et al. investigated the synthesis of new derivatives of 1-(2-aminoethyl)-4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione. The researchers proposed that due to the structure of the obtained derivatives, these compounds could reveal potential pharmacological actions on the central nervous system, indicating their significance in the development of novel CNS-active agents (Pitucha, Wujec, & Dobosz, 2004).
Tautomerism Studies
The study of tautomerism in 1,2,4-triazoles has been a subject of interest due to its implications in chemical reactivity and stability. Kubota and Uda (1973) conducted a study on the tautomerism of 3-Phenyl-1, 2, 4-triazolin-5-one, 3-Phenyl-1, 2, 4-triazoline-5-thione, and their N-methyl derivatives. Their research provided insight into the predominance of certain tautomeric forms, contributing to the understanding of the chemical behavior of these compounds under different conditions (Kubota & Uda, 1973).
Propiedades
IUPAC Name |
4-(3-methyl-4-propan-2-ylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-11(2)15-5-4-14(10-12(15)3)21-16(19-20-17(21)22)13-6-8-18-9-7-13/h4-11H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFSWNXPXJMPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NNC2=S)C3=CC=NC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methyl-4-propan-2-ylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2566835.png)
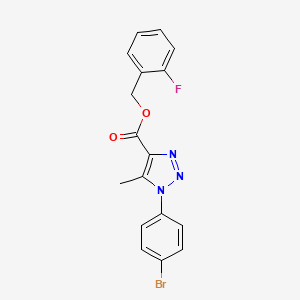
![3-allyl-8-cyclohexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2566840.png)
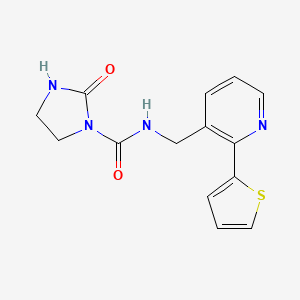


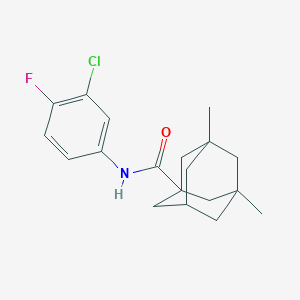
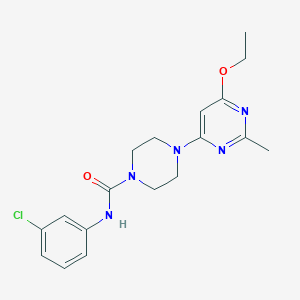
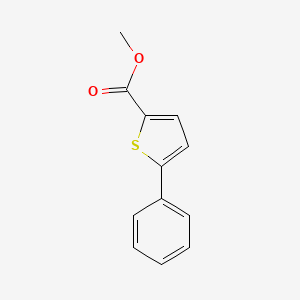
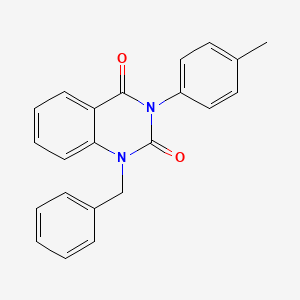
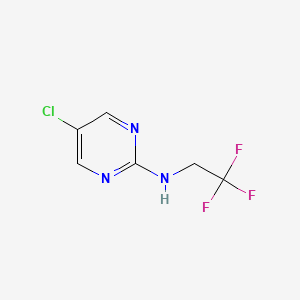
![Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2566854.png)
![Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate](/img/structure/B2566856.png)
![4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B2566858.png)